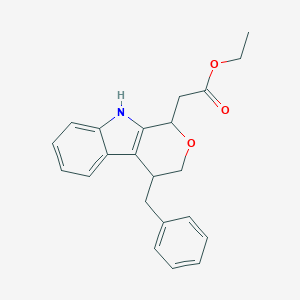
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, also known as ETP-46464, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETP-46464 is a member of the pyranoindole family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- is not yet fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- is thought to modulate the expression of genes that are involved in various biological processes, including cell proliferation, apoptosis, and immune response.
Efectos Bioquímicos Y Fisiológicos
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and to inhibit the growth of tumors in animal models. The compound has also been shown to possess anti-viral properties, and has been tested against various viral infections, including influenza and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and is highly pure and stable. The compound has been extensively characterized, and its properties are well understood. However, there are also some limitations to using Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- in lab experiments. The compound is relatively expensive, and its mechanism of action is not yet fully understood.
Direcciones Futuras
There are several future directions for research on Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer and viral infections. Finally, further studies are needed to fully understand the mechanism of action of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, and to identify the molecular targets of the compound.
Métodos De Síntesis
The synthesis of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- involves the condensation of 2-phenylacetaldehyde with 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, followed by cyclization with acetic anhydride. The final product is obtained after purification by column chromatography. The synthesis of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of various diseases, including cancer and viral infections.
Propiedades
Número CAS |
103024-44-8 |
|---|---|
Nombre del producto |
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- |
Fórmula molecular |
C22H23NO3 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
ethyl 2-(4-benzyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate |
InChI |
InChI=1S/C22H23NO3/c1-2-25-20(24)13-19-22-21(17-10-6-7-11-18(17)23-22)16(14-26-19)12-15-8-4-3-5-9-15/h3-11,16,19,23H,2,12-14H2,1H3 |
Clave InChI |
BUUODSZYUAZDIF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2 |
SMILES canónico |
CCOC(=O)CC1C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2 |
Sinónimos |
1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano(3,4-b)indole-1-acetic acid pemedolac |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
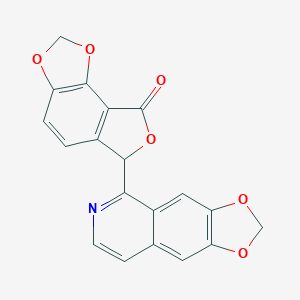
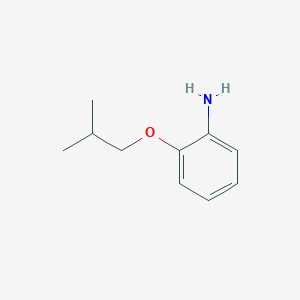
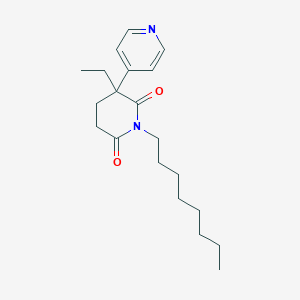
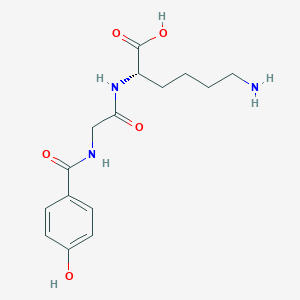
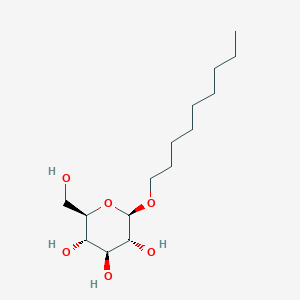
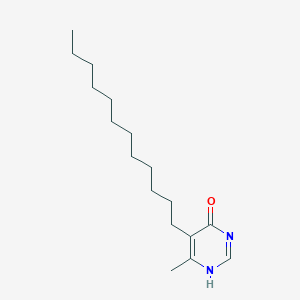
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
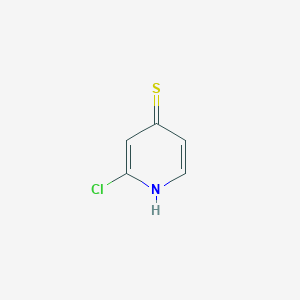
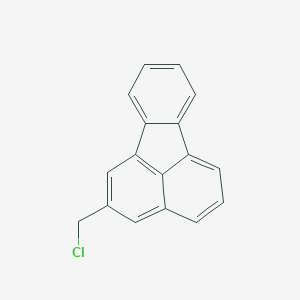

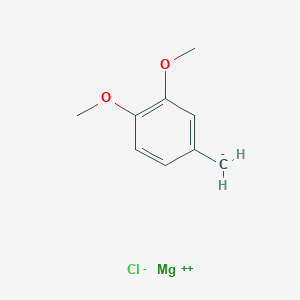
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)